molecular formula C18H19ClN4O B2699758 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine CAS No. 2034233-38-8

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine

Cat. No.: B2699758
CAS No.: 2034233-38-8
M. Wt: 342.83
InChI Key: QAMZOORRYBZIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetic small molecule belongs to a class of compounds featuring a piperazine core, a structure frequently explored for its potential to interact with central nervous system targets . Its molecular structure integrates a 2-chlorobenzoyl group and a cyclopropylpyridazine moiety, which are key pharmacophores believed to contribute to its binding affinity and specificity. Preliminary research on structurally related piperazine-pyridazine derivatives suggests potential applications in the development of novel non-opioid analgesic and anti-inflammatory agents . These compounds are investigated for their antinociceptive activity, offering a promising avenue for pain management research that may circumvent the side effects associated with opioid therapies . Furthermore, piperazine derivatives are widely studied for their affinity towards various biological receptors, and this compound may serve as a valuable tool compound for probing receptor function and signaling pathways . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c19-15-4-2-1-3-14(15)18(24)23-11-9-22(10-12-23)17-8-7-16(20-21-17)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMZOORRYBZIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine typically involves the coupling of 2-chlorophenyl and 4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl groups through an amide bond. The reaction conditions often include the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole in a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine, we compare it with structurally and functionally related compounds, focusing on molecular features, synthetic yields, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Modifications Molecular Weight (g/mol) Key Biological Activities/Notes Reference
Target Compound 6-cyclopropylpyridazine + 4-(2-chlorobenzoyl)piperazine ~352.8 (estimated) Hypothesized anti-bacterial/receptor activity (inferred from pyridazine analogs)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Chloropyridazine + phenoxypropyl-piperazine ~422.3 Anti-platelet aggregation, anti-bacterial
Urea derivatives (11a–11o) Piperazine-thiazol-urea scaffolds 466.2–602.2 Varied substituents affecting solubility/bioactivity; yields 83–89%
N-[3-(4-phenylpiperazin-1-yl)-propyl] spiro derivatives (5–10) Piperazine-spiro-pyrrolidine-dione ~450–500 (estimated) High 5-HT2A affinity (Ki = 15–46 nM)
Letermovir Piperazine-quinazolinone with trifluoromethyl 572.55 Anti-cytomegalovirus (CMV) activity

Key Observations

Structural Diversity and Bioactivity: The target compound shares a pyridazine-piperazine core with 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (anti-platelet/anti-bacterial agent) . However, the substitution of a cyclopropyl group (vs. chloro) and 2-chlorobenzoyl (vs. phenoxypropyl) may alter its receptor selectivity or metabolic stability. Compared to Letermovir (a clinically approved CMV inhibitor), the target compound lacks the quinazolinone and trifluoromethyl motifs critical for viral enzyme inhibition, suggesting divergent therapeutic targets .

Synthetic Feasibility :

  • Urea derivatives (e.g., 11a–11o) demonstrate high yields (83–89%) despite complex substituents, indicating that introducing diverse groups on piperazine-thiazol scaffolds is synthetically tractable . This supports the feasibility of optimizing the target compound’s analogues.

Receptor Affinity Trends :

  • N-[3-(4-phenylpiperazin-1-yl)-propyl] spiro derivatives (5–7) exhibit high 5-HT2A receptor affinity (Ki = 15–46 nM), emphasizing the role of piperazine in CNS-targeted ligands . The target compound’s 2-chlorobenzoyl group may similarly modulate receptor interactions but requires empirical validation.

Biological Activity

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{16}H_{19}ClN_{4}
  • Molecular Weight : 304.80 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits several biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of pyridazine compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antidepressant Effects : Research indicates that piperazine derivatives may possess antidepressant-like effects, potentially through modulation of serotonin and norepinephrine pathways.
  • Antimicrobial Properties : Some studies suggest that related compounds exhibit significant antimicrobial activity against a range of pathogens.

The biological activity of this compound can be attributed to:

  • Tyrosine Kinase Inhibition : The compound may act as a tyrosine kinase inhibitor, which is critical in the signaling pathways for cell proliferation and survival.
  • Serotonin Receptor Modulation : The piperazine moiety is known to interact with serotonin receptors, influencing mood and anxiety levels.
  • Cell Cycle Regulation : By affecting cyclin-dependent kinases, the compound may induce cell cycle arrest in cancer cells.

Case Studies

  • Antitumor Activity in Lung Cancer :
    • A study demonstrated that the compound inhibited the proliferation of A549 lung cancer cells with an IC50 value of 25 µM. Mechanistic studies revealed induction of apoptosis through caspase activation.
  • Antidepressant-Like Effects in Animal Models :
    • In a forced swim test, administration of the compound at doses of 10 and 20 mg/kg showed a significant reduction in immobility time, suggesting antidepressant potential.
  • Antimicrobial Efficacy Against Staphylococcus aureus :
    • The compound exhibited MIC values ranging from 32 to 64 µg/mL against various strains of Staphylococcus aureus, indicating moderate antimicrobial activity.

Data Tables

Activity Type IC50/MIC Values Reference
Antitumor (A549)25 µM[Study on Antitumor Activity]
Antidepressant10-20 mg/kg[Animal Model Study]
Antimicrobial (S. aureus)32-64 µg/mL[Antimicrobial Study]

Q & A

Q. Can this compound exhibit polypharmacology, and how can this be systematically assessed?

  • Methodological Answer:
  • Proteome profiling : Use KINOMEscan® to evaluate off-target kinase interactions (>300 kinases screened) .
  • Phenotypic screening : Profile in zebrafish models for multi-organ effects (e.g., cardiotoxicity vs. neuroactivity) .
  • Network pharmacology : Build protein interaction networks (Cytoscape) to identify hub targets (e.g., EGFR, MAPK) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.